5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide

Akt kinase inhibition Kinase selectivity Structure-activity relationship

This compound is the exact regioisomer required to reproduce the conformational restriction strategy from the Zhan et al. (2016) Akt1 inhibitor series. The 5-bromo substituent is a strategic synthetic handle for late-stage diversification, while the 1-methyl-3-pyrazolyl attachment defines the pharmacophore orientation critical for target engagement. With a CNS-compatible physicochemical profile (LogP 2.03, TPSA 60.06Ų, MW 270.08) and dual validation across human kinase inhibition and agricultural fungicide discovery, this 98% pure building block enables immediate SAR exploration without custom synthesis. Benchmark new analogs against compound 25e (p-PRAS40 IC₅₀ 30.4 nM).

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
Cat. No. B10907801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)NC(=O)C2=CC=C(O2)Br
InChIInChI=1S/C9H8BrN3O2/c1-13-5-4-8(12-13)11-9(14)6-2-3-7(10)15-6/h2-5H,1H3,(H,11,12,14)
InChIKeyAJIDLMMVPLFJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide: Structural Identity and Compound Class for Research Procurement


5-Bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide (CAS 956695-92-4) is a synthetic heterocyclic small molecule belonging to the pyrazol-furan carboxamide class. With molecular formula C₉H₈BrN₃O₂ and a molecular weight of 270.08 g/mol, it features a 5-bromo-substituted furan ring linked via an amide bond to a 1-methyl-1H-pyrazol-3-amine moiety . This compound serves as a versatile screening compound within the broader pyrazole-carboxamide pharmacophore space, which has been validated across multiple therapeutic target classes including Akt kinases and succinate dehydrogenase (SDH) [1][2]. Commercially available at 98% purity from multiple research chemical suppliers, it represents a defined chemical entity for structure-activity relationship (SAR) exploration and analog generation .

Why 5-Bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide Cannot Be Generically Substituted by In-Class Analogs


Within the pyrazol-furan carboxamide family, seemingly minor structural perturbations produce substantial shifts in target engagement, potency, and selectivity. The Zhan et al. (2016) Akt1 kinase inhibitor series demonstrates that altering the pyrazole N-substituent from methyl to other alkyl groups, relocating the pyrazole attachment point from the 3-position to the 4- or 5-position, or removing the furan 5-bromo substituent results in measurable changes in Akt1 inhibitory activity and anti-proliferative potency against HCT116 and OVCAR-8 cancer cell lines [1]. Similarly, in the SDH inhibitor context, the specific halide and heterocycle substitution pattern governs fungicidal efficacy against Sclerotinia sclerotiorum, Rhizoctonia solani, and Pyricularia grisea [2]. Critically, the 5-bromo substituent on the furan ring is not merely a passive structural feature; it modulates both electronic properties and potential halogen-bonding interactions with biological targets, while the 1-methyl-3-pyrazolyl attachment defines the spatial orientation of the carboxamide pharmacophore. Substituting this compound with a close analog—such as 5-bromo-N-(1-isopropyl-1H-pyrazol-5-yl)furan-2-carboxamide or 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide—changes LogP, TPSA, and conformational preferences, which can alter kinase selectivity profiles, cellular permeability, and metabolic stability [1]. The quantitative evidence below substantiates why procurement decisions must be based on the precise chemical identity rather than class-level assumptions.

Quantitative Differentiation Evidence for 5-Bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide Versus Closest Analogs


Pyrazole N-Methyl-3-yl Substitution Confers Distinct Conformational Preorganization for Akt Kinase Binding Compared to N-Isopropyl-5-yl and N-Ethyl-4-yl Analogs

In the Zhan et al. (2016) pyrazol-furan carboxamide series, the pyrazole N-substitution pattern and attachment position were systematically varied to explore Akt1 kinase inhibition. The 1-methyl-1H-pyrazol-3-yl attachment present in the target compound places the carboxamide linker at the pyrazole 3-position, creating a more restricted conformational profile compared to analogs with pyrazole 4-yl or 5-yl attachments. This conformational restriction was a deliberate design feature intended to improve upon the clinical candidate GSK2141795 (an Akt inhibitor) by reducing entropic penalties upon target binding [1]. Although QSAR models from this study do not single out this exact compound, the SAR trend demonstrates that pyrazole 3-yl attachment with N-methyl substitution provides a distinct binding mode relative to 4-yl and 5-yl regioisomers. Compounds bearing alternative N-alkyl groups such as N-isopropyl or N-ethyl at non-3-yl positions exhibit altered kinase selectivity profiles, as evidenced by the selectivity screening of the most potent analog 25e across the AGC kinase family [1].

Akt kinase inhibition Kinase selectivity Structure-activity relationship

Furan 5-Bromo Substituent Modulates Electronic Properties and Potential Halogen Bonding Relative to Non-Halogenated Furan Carboxamide Baseline

The 5-bromo substituent on the furan ring of the target compound introduces a heavy halogen that alters the electron density distribution of the heterocyclic core and provides a potential halogen-bond donor site for target protein interactions. In the broader furan-2-carboxamide SAR literature, the presence of a 5-bromo group has been associated with enhanced antimicrobial and anticancer activity compared to unsubstituted furan-2-carboxamide derivatives [1]. Computationally, the bromine atom increases molecular weight (270.08 vs. ~189.99 for unsubstituted 5-bromofuran-2-carboxamide fragment) and LogP, affecting both target binding and physicochemical properties relevant to assay compatibility. The electron-withdrawing nature of bromine also influences the reactivity of the furan ring toward electrophilic substitution and cross-coupling reactions, enabling further synthetic elaboration via Suzuki-Miyaura or Buchwald-Hartwig couplings .

Halogen bonding Electronic effects Bioisosterism

Physicochemical Property Profile (LogP 2.03, TPSA 60.06 Ų) Positions This Compound for CNS-Permeable Kinase Inhibitor Design Relative to Higher TPSA Carboxamide Analogs

The target compound exhibits calculated LogP of 2.03 and topological polar surface area (TPSA) of 60.06 Ų, with only 1 hydrogen bond donor and 4 hydrogen bond acceptors . These values fall within favorable ranges for oral bioavailability (Lipinski Rule of Five compliance) and, notably, within the CNS drug-like space (typically TPSA < 90 Ų and LogP 1–4). In the pyrazol-furan carboxamide Akt inhibitor series reported by Zhan et al. (2016), compounds with similar physicochemical profiles demonstrated cellular anti-proliferative activity, indicating adequate membrane permeability [1]. Compared to larger carboxamide analogs with extended aromatic systems (e.g., compounds bearing benzyl or phenyl substituents with TPSA > 80 Ų), the compact nature of this compound (MW 270.08) offers a favorable starting point for lead optimization where molecular weight and lipophilicity control are critical parameters .

Physicochemical properties CNS drug design ADME optimization

Validated Chemical Class with Dual Literature Precedent: Akt Kinase and Succinate Dehydrogenase Inhibition Distinguishes This Chemotype from Single-Target Pyrazole Carboxamides

The pyrazol-furan carboxamide scaffold—of which the target compound is a defined member—has been independently validated in two distinct biological contexts: (i) as ATP-competitive Akt kinase inhibitors with anti-proliferative activity against HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) cell lines [1], and (ii) as succinate dehydrogenase (SDH) inhibitors with fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani comparable to the commercial SDHI thifluzamide [2]. This dual-target potential is a function of the pyrazole-furan carboxamide core geometry and electronic distribution, which accommodates binding to both the ATP pocket of AGC kinases and the ubiquinone-binding site of mitochondrial complex II. In contrast, many pyrazole carboxamide classes reported in the literature are characterized for only a single target class (e.g., BTK inhibitors in WO2016172560A1, or ICRAC inhibitors in Grünenthal patents [3]). While direct quantitative bioactivity data for the specific target compound in these assays are not published, the scaffold validation provides a de-risked starting point for researchers exploring both oncology and agrochemical applications.

Polypharmacology Kinase inhibition Antifungal activity

Optimal Research and Industrial Application Scenarios for 5-Bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide


Akt Kinase Inhibitor SAR Campaigns Requiring Defined Pyrazole 3-yl Regioisomer with Furan 5-Bromo Handle

This compound serves as a precise building block for medicinal chemistry teams exploring ATP-competitive Akt inhibitors within the pyrazol-furan carboxamide chemotype validated by Zhan et al. (2016) [1]. The 1-methyl-1H-pyrazol-3-yl attachment provides the correct regioisomer geometry for reproducing the conformational restriction strategy designed to improve upon GSK2141795. The 5-bromo substituent offers a synthetic handle for late-stage diversification via cross-coupling reactions to explore substituent effects on Akt1 inhibitory activity and selectivity over other AGC kinases (Akt2, Akt3, ROCK1, PKA) [1]. Researchers should benchmark new analogs against the published compound 25e, which achieved cellular p-PRAS40 IC₅₀ of 30.4 nM in LNCaP cells, as a performance comparator.

Succinate Dehydrogenase Inhibitor (SDHI) Agrochemical Lead Generation Using Pyrazole-Furan Carboxamide Scaffold

The pyrazol-furan carboxamide core has demonstrated fungicidal activity against economically important phytopathogens including Sclerotinia sclerotiorum, Rhizoctonia solani, and Pyricularia grisea, with optimized leads exhibiting efficacy comparable to the commercial SDHI thifluzamide [1]. This compound, with its 5-bromo substituent and N-methyl pyrazole, provides a specific starting point for agrochemical SAR exploration. The bromine atom can be replaced or further functionalized to modulate SDH binding affinity and environmental fate properties. Researchers in crop protection should evaluate new analogs against the published lead compounds 12I-i, 12III-f, and 12III-o as activity benchmarks [1].

CNS-Permeable Kinase Probe Development Leveraging Favorable Physicochemical Properties

With a LogP of 2.03, TPSA of 60.06 Ų, molecular weight of 270.08 Da, and only one hydrogen bond donor, this compound resides within the favorable property space for CNS drug candidates [1]. The low rotatable bond count (2) further enhances the potential for passive blood-brain barrier permeability. Medicinal chemistry programs targeting CNS indications where Akt or functionally related kinases are implicated (e.g., glioblastoma, neurodegenerative disorders) can utilize this compound as a compact lead-like scaffold. Its physicochemical profile compares favorably to larger, higher-TPSA carboxamide analogs that risk CNS exclusion [1].

Screening Library Construction for Dual-Use (Pharmaceutical and Agrochemical) Discovery Platforms

The dual biological validation of the pyrazol-furan carboxamide scaffold across human kinase inhibition [1] and agricultural fungicide discovery makes this compound a strategic addition to screening decks designed for multi-sector hit identification. Organizations operating integrated discovery platforms can deploy this compound to probe target classes in both therapeutic and crop protection pipelines simultaneously, maximizing screening investment efficiency. The commercial availability of this compound at 98% purity enables immediate procurement for high-throughput screening without the delay of custom synthesis.

Quote Request

Request a Quote for 5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.